1-Ethenyl-3,5-difluorobenzene
Overview
Description
1-Ethenyl-3,5-difluorobenzene is an alkyne bearing fluoro group in the phenyl ring . It is a flammable liquid that can cause irritation to eyes, respiratory system, and skin .
Molecular Structure Analysis
The molecular formula of this compound is C8H4F2, and its molecular weight is 138.12 . The structure includes a phenyl ring with two fluorine atoms and an ethynyl group .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a refractive index of 1.4910 , a boiling point of 123-124 °C , and a density of 1.163 g/mL at 25 °C .Scientific Research Applications
Cocrystallization : 1-Ethenyl-3,5-difluorobenzene derivatives have been studied for their ability to form cocrystals with other molecular compounds, contributing to the understanding of molecular interactions and crystal engineering (Bartholomew, Bu, & Bazan, 2000).
Synthesis of Quinolone Antibacterials : These derivatives serve as intermediates in the synthesis of quinolone antibacterials, indicating their importance in medicinal chemistry (Turner & Suto, 1993).
Crystal Packing and Molecular Interactions : Research on the crystal structures of substituted 1,4-Bis(α-styryl)benzenes, which includes the derivative , helps in understanding the molecular interactions that dictate crystal packing. These insights are critical for designing materials with desired physical properties (Velde et al., 2004).
NMR Spectra Analysis in Liquid Crystals : this compound derivatives have been studied using NMR spectroscopy in liquid crystal solvents to provide insights into the structure and dynamics of the molecules (Rendell & Burnell, 1997).
Photochemistry and Mobility Studies : These derivatives have been studied for their photochemical behavior and mobility in different crystalline and liquid crystalline phases, which is important for understanding photoreactive materials and designing optical devices (Lehmann et al., 2004).
Safety and Hazards
1-Ethenyl-3,5-difluorobenzene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
properties
IUPAC Name |
1-ethenyl-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPFZKCYYDBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596237 | |
Record name | 1-Ethenyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
182132-57-6 | |
Record name | 1-Ethenyl-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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